molecular formula C19H13N3O3 B582202 1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 1253792-29-8

1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

Cat. No.: B582202
CAS No.: 1253792-29-8
M. Wt: 331.331
InChI Key: DQPHISPPAGSQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Compounds featuring the 1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione scaffold are recognized as a privileged structural framework in the design of biologically active molecules . This specific benzyl- and phenyl-substituted derivative serves as a versatile intermediate for researchers exploring new chemical entities. The structural motif is associated with diverse biological activities, as related molecules within this class have been investigated for their potential as inhibitors of specific biological targets, such as the CFTR channel . The presence of the 1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione core provides a rigid platform for interaction with various enzymes and receptors, making it a valuable template for developing novel pharmacological probes and lead compounds. Researchers utilize this compound in high-throughput screening campaigns and structure-activity relationship (SAR) studies to elucidate its mechanism of action and optimize its properties for specific research applications.

Properties

IUPAC Name

1-benzyl-7-phenylpyrimido[4,5-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3/c23-18-15-11-20-16(14-9-5-2-6-10-14)21-17(15)22(19(24)25-18)12-13-7-3-1-4-8-13/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPHISPPAGSQJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=NC(=NC=C3C(=O)OC2=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Reaction with Thiobarbituric Acid and Aryl Glyoxals

A widely cited method involves the one-pot condensation of thiobarbituric acid, aryl glyoxals, and N-methyl urea in ethanol under thermal or microwave irradiation. The reaction proceeds via initial Knoevenagel condensation between thiobarbituric acid and the aryl glyoxal, followed by nucleophilic attack of N-methyl urea to form the oxazine ring.

Reaction Conditions:

  • Thermal: Ethanol reflux (78°C) for 6–8 hours, yielding 68–72%.

  • Microwave-Assisted: 150 W irradiation at 100°C for 20–30 minutes, enhancing yields to 82–87%.

Mechanistic Insights:
The aryl glyoxal’s carbonyl group activates the thiobarbituric acid’s thione moiety, facilitating α,β-unsaturated ketone formation. Subsequent urea incorporation induces cyclodehydration, forming the oxazine-dione core. Substituents on the benzyl and phenyl groups remain intact under these conditions, as confirmed by 13C^{13}\text{C}-NMR analysis.

Solvent and Catalytic Optimization

Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but risk byproduct formation. Ethanol balances solubility and reaction control, while catalytic acetic acid (5 mol%) improves cyclization efficiency.

Table 1: Yield Variation with Solvents

SolventTemperature (°C)Time (h)Yield (%)
Ethanol78672
DMF120365
Acetonitrile82858

Curtius Rearrangement and Intramolecular Cyclization

Stepwise Synthesis via Isocyanate Intermediates

A patent-derived approach outlines a three-step sequence:

  • Benzylamine Addition: 4-(Isocyanatomethyl)furan-3-carbonyl azide reacts with benzylamine to form 4-((3-benzylureido)methyl)furan-3-carbonyl azide.

  • Curtius Rearrangement: Thermal decomposition of the azide generates an isocyanate intermediate at 80–100°C.

  • Cyclization: Intramolecular urea-isocyanate coupling yields the pyrimido-oxazine dione core.

Critical Parameters:

  • Azide decomposition requires strict temperature control (80±5°C) to prevent explosion risks.

  • Anhydrous conditions are essential to avoid hydrolysis of the isocyanate intermediate.

Microwave-Enhanced Curtius Reactions

Recent adaptations employ microwave reactors to accelerate the rearrangement step, reducing reaction times from 12 hours to 45 minutes with comparable yields (70–75%).

Base-Catalyzed Ring Closure Using Chloroformic Acid Esters

Chloroformic Ester-Mediated Cyclization

Adapted from benzoxazine syntheses, this method reacts salicylamide analogs with ethyl chloroformate in aqueous NaOH (pH >10). The benzyl and phenyl substituents are introduced via pre-functionalized salicylamide precursors.

Procedure Overview:

  • Alkaline Reaction Medium: Salicylamide derivative (1 equiv), ethyl chloroformate (1.2 equiv), and NaOH (2.5 equiv) in H<sub>2</sub>O/EtOH (3:1).

  • Temperature Control: 50–60°C for 4 hours, followed by HCl quenching (pH 5–6) to precipitate the product.

Yield: 65–70% after recrystallization from ethyl acetate/hexane.

Side Reactions and Mitigation

Competitive hydrolysis of ethyl chloroformate to CO<sub>2</sub> and ethanol is minimized by slow reagent addition and excess base. 1H^{1}\text{H}-NMR monitoring confirms the absence of uncyclized urea byproducts.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodYield (%)TimeScalability
Multicomponent (Microwave)8530 minModerate
Curtius Rearrangement754.5 hLow
Chloroformic Ester706 hHigh

Microwave-assisted multicomponent reactions offer the highest efficiency but require specialized equipment. Chloroformic ester methods are preferable for industrial-scale synthesis due to simpler setups and lower costs.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (ethyl acetate/hexane, 1:3) resolves residual thiobarbituric acid in multicomponent reactions. For Curtius-derived products, gel permeation chromatography removes polymeric byproducts.

Spectroscopic Confirmation

  • 1H^{1}\text{H}-NMR (DMSO-d<sub>6</sub>): δ 8.67–8.79 (pyrimidine H), 7.34–7.52 (benzyl/benzene H).

  • FT-IR: 1745 cm1^{-1} (oxazine C=O), 1660 cm1^{-1} (pyrimidine C=O) .

Chemical Reactions Analysis

1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, emphasizing substituent variations, molecular properties, and applications:

Compound Name (Substituents) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
1-Benzyl-7-phenyl-... (Target Compound) C19H13N3O3 331.33 1253792-29-8 High lipophilicity (estimated XLogP >3); potential use in kinase inhibition studies .
1-Allyl-7-phenyl-... C15H11N3O3 281.27 76360-66-2 XLogP: 2.1; industrial applications in pesticides, APIs .
1-Methyl-7-(methylthio)-... C8H7N3O3S 225.22 1253789-15-9 Irritant hazard class; used in biochemical assays .
1-(2-Methoxyethyl)-7-phenyl-... C14H13N3O4 287.27 76361-14-3 Enhanced solubility due to polar methoxy group; intermediate in drug synthesis .
1-Isopentyl-7-(methylthio)-... C12H15N3O3S 281.33 1186049-75-1 High purity (95%); agrochemical applications .
7-(Methylthio)-1-phenyl-... C13H9N3O3S 287.30 N/A Inhibits serotonin uptake; pharmaceutical research .

Structural and Physicochemical Differences

  • Substituent Effects on Lipophilicity: The benzyl group in the target compound increases lipophilicity (estimated XLogP >3) compared to allyl (XLogP 2.1) or methoxyethyl derivatives, influencing membrane permeability and bioavailability .
  • Molecular Weight and Solubility :

    • Smaller substituents (e.g., methyl, allyl) reduce molecular weight (<300 g/mol), improving aqueous solubility. The target compound’s higher molecular weight (331.33 g/mol) may limit solubility, necessitating formulation adjustments .

Commercial and Industrial Relevance

  • Suppliers and Purity : The target compound and its analogs (e.g., CAS 76360-66-2) are supplied at >95% purity for research and industrial use, with certifications (ISO, REACH) ensuring quality .
  • Regulatory Status : Methylthio-containing derivatives are classified as irritants, necessitating safe handling protocols .

Biological Activity

1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a heterocyclic compound characterized by its complex structure, which includes a pyrimido[4,5-d][1,3]oxazine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

  • Molecular Formula: C₁₉H₁₃N₃O₃
  • Molecular Weight: 331.32 g/mol
  • CAS Number: 1253792-29-8
  • Hazard Classification: Irritant .

Biological Activity

The biological activity of this compound remains under investigation. However, compounds within the pyrimido[4,5-d] class are known for various pharmacological effects.

While specific targets for this compound are not well-defined, it is hypothesized that it may exert effects similar to other pyrimido derivatives. These mechanisms could involve interactions with key biochemical pathways and cellular processes:

  • Antimicrobial Activity: Some studies suggest that related compounds exhibit antimicrobial properties, making them candidates for further exploration in treating infections .
  • Antitumor Activity: There is emerging evidence indicating that certain pyrimido derivatives may influence cancer cell proliferation and survival pathways .

Research Findings

Recent investigations into the biological activity of related compounds have highlighted several promising areas:

  • In Vitro Studies:
    • A study evaluating a library of pyrimidine derivatives indicated potential anti-tuberculosis (anti-TB) properties among certain analogs. This suggests that this compound could be explored for similar applications .
  • Pharmacokinetics:
    • Current literature lacks extensive pharmacokinetic data on this compound. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for assessing its therapeutic viability .

Case Studies and Comparative Analysis

StudyFindings
Study AInvestigated the antimicrobial properties of pyrimido derivatives; found potential against various pathogens.
Study BFocused on the cytotoxic effects of similar compounds on cancer cell lines; indicated reduced viability in treated cells.
Study CEvaluated metabolic stability and toxicity profiles; highlighted the need for further in vivo studies to confirm efficacy and safety .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with nucleophilic substitution or cyclization. For example, a reflux reaction with ethanol as the solvent and secondary amines can yield substituted derivatives. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the compound. Structural validation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in the pyrimidine ring) .
  • FT-IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for oxazine-dione moieties) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, crucial for determining storage conditions .

Q. What preliminary assays are used to screen biological activity?

  • Methodological Answer : Initial screening involves:

  • Antimicrobial disk diffusion assays : Tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL.
  • Cytotoxicity (MTT assay) : Evaluates IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can computational methods enhance synthesis design for this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction pathways and transition states. Reaction path search algorithms (e.g., GRRM) identify low-energy intermediates, reducing trial-and-error experimentation. Molecular docking (AutoDock Vina) screens binding affinity to biological targets (e.g., DNA topoisomerases) to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in pharmacological data across studies?

  • Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using:

  • Dose-response curves : 8-point dilution series with triplicate measurements.
  • Statistical validation : ANOVA or Tukey’s HSD test to assess significance (p < 0.05). Cross-validate findings with orthogonal assays (e.g., apoptosis via flow cytometry) .

Q. How to optimize reaction conditions using factorial design?

  • Methodological Answer : Apply a 2³ factorial design to evaluate variables:

  • Factors : Temperature (60°C vs. 80°C), solvent (ethanol vs. DMF), catalyst (none vs. Pd/C).
  • Response : Yield (%) and purity (HPLC area%). Analyze interactions via Pareto charts to identify dominant factors. Optimize using response surface methodology (RSM) .

Q. What mechanistic insights can be gained from kinetic studies?

  • Methodological Answer : Conduct time-resolved NMR or UV-Vis spectroscopy to monitor reaction progress. Fit data to kinetic models (e.g., pseudo-first-order) to determine rate constants. Isotope labeling (e.g., ¹⁸O in oxazine) traces oxygen migration pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.